![molecular formula C25H44O4 B8235215 Dimenthyl glutarate CAS No. 406179-71-3](/img/structure/B8235215.png)
Dimenthyl glutarate
Overview
Description
Dimenthyl glutarate is a useful research compound. Its molecular formula is C25H44O4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes and Catalysis
Dimethyl glutarate is used in various synthesis processes. For instance, it has been prepared using glutaric acid and methanol, with phosphotungstic acid as a catalyst, in a process studied for its kinetics [(Liu Guo-ji, 2009)](https://consensus.app/papers/study-kinetics-dimethyl-glutarate-synthesis-catalyzed-guoji/4f786497c1085caea94bb044ec25f973/?utm_source=chatgpt). Additionally, it's utilized in the Stobbe condensation with keto-esters for the preparation of polycyclic compounds (Chatterjee et al., 1971).
Green Chemistry Applications
Dimethyl glutarate is also significant in green chemistry. An example is its production from glutamic acid, a renewable molecule, via reductive deamination. This process demonstrates the potential of using biomass waste streams for creating valuable chemical products (De Schouwer et al., 2017).
Hydrolysis Studies
The hydrolysis of dimethyl glutarate has been explored with the use of styrene cation exchange resin, achieving a high yield of glutaric acid under optimal conditions. This study contributes to the understanding of its chemical behavior and potential applications (Fanwen Xin, 2011).
Material Science and Polymer Applications
In material science, poly(dimethyltin glutarate) has been presented as a high dielectric constant material with tunable properties depending on the solvent used, highlighting its potential in electronics and materials engineering (Baldwin et al., 2015).
Electrochemical Studies
Electrochemical fluorination of dimethyl glutarate has been successfully achieved, leading to the synthesis of monofluoro dimethyl glutarate. This process opens up possibilities for the production of fluorinated compounds with various applications (Ilayaraja et al., 2010).
properties
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWZYOGAYVLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019988 | |
Record name | Dimenthyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber amorphous or crystalline solid/Fresh minty aroma | |
Record name | Dimenthyl glutarate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to Insoluble, Very slightly soluble (in ethanol) | |
Record name | Dimenthyl glutarate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dimenthyl glutarate | |
CAS RN |
406179-71-3 | |
Record name | Dimenthyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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